8-Ethoxyquinolin-2-amine
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Overview
Description
8-Ethoxyquinolin-2-amine is a chemical compound with the CAS Number: 635755-43-0. It has a molecular weight of 188.23 . It is stored at room temperature and has a purity of 95%. It is a powder in its physical form .
Synthesis Analysis
The synthesis of 8-quinolinamines, which are structurally related to this compound, has been reported in the literature. The synthesis involves bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H12N2O/c1-2-14-9-5-3-4-8-6-7-10 (12)13-11 (8)9/h3-7H,2H2,1H3, (H2,12,13) and the InChI key is YFFRPYGSSBQXDR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature. It has a molecular weight of 188.23 .Scientific Research Applications
Synthesis and Structural Analysis
8-Ethoxyquinolin-2-amine and its derivatives are explored for their synthetic versatility and structural analysis. For instance, the efficient synthesis of 2-alkylquinolines through [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines demonstrates the chemical reactivity and potential applications of ethoxyquinoline derivatives in organic chemistry (Shan et al., 2011). Similarly, 5-ethoxymethyl-8-hydroxyquinoline's synthesis, spectroscopic characterization, and DFT-HF calculations highlight the compound's high reactivity and potential for further chemical investigations (Bougharraf et al., 2016).
Antitumor Activity
Research on ethoxyquinolin-2-amine derivatives includes investigations into their antitumor activities. A study on acylated mono-, bis-, and tris-Cinchona-based amines containing ferrocene or organic residues revealed that certain derivatives exhibit in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential of ethoxyquinolin-2-amine derivatives in cancer therapy (Károlyi et al., 2012).
Antioxidant Properties
Ethoxyquin, closely related to this compound, is widely utilized as an antioxidant in animal feed to protect against lipid peroxidation, demonstrating the compound's effectiveness in preserving food quality and safety (Blaszczyk et al., 2013).
Metabolism and Toxicity Studies
Investigations into the metabolism and potential toxicity of ethoxyquinoline compounds, including this compound derivatives, are essential for understanding their biological impact. The comprehensive profiling and quantitation of amine group-containing metabolites, including those derived from ethoxyquinoline, facilitate the study of these compounds' metabolic pathways and potential biological effects (Boughton et al., 2011).
Neuroprotective Potential
The synthesis and cytoprotective characterization of 8-hydroxyquinoline Betti products, related to this compound, suggest potential applications in treating central nervous system disorders due to their cytoprotective activity against chemically induced oxidative stress (Kanizsai et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 8-Ethoxyquinolin-2-amine are not available, the search results indicate that 8-aminoquinolines, a related class of compounds, have been used extensively in research and have potential therapeutic applications . This suggests that this compound could also have potential applications in various fields of research.
Properties
IUPAC Name |
8-ethoxyquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-9-5-3-4-8-6-7-10(12)13-11(8)9/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRPYGSSBQXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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